Trimethylsulfoxonium-d9 Iodide
Description
Contextual Significance of Sulfoxonium Salts in Contemporary Organic Synthesis Research
Sulfoxonium salts, characterized by a positively charged sulfur atom double-bonded to an oxygen and single-bonded to three carbon atoms, are versatile reagents in organic chemistry. multichemexports.comrsc.org Their utility primarily stems from their ability to form sulfoxonium ylides when treated with a base. These ylides are nucleophilic carbon species that are crucial for a variety of chemical transformations. researchgate.net
One of the most notable applications of sulfoxonium ylides is the Corey-Chaykovsky reaction, a method for synthesizing epoxides from ketones and aldehydes, and cyclopropanes from enones. Sulfoxonium ylides are considered valuable carbene precursors and are used in diverse reactions such as cycloadditions and various X-H bond insertions. researchgate.net The stability and unique reactivity of sulfoxonium salts and their corresponding ylides have established them as indispensable tools for constructing complex molecular architectures found in pharmaceuticals, natural products, and functional materials. rsc.orgrsc.org Furthermore, they can be used as methylating agents and phase-transfer catalysts in various chemical processes. multichemexports.comguidechem.com
Strategic Importance of Deuterated Analogs in Chemical Research Methodologies
Deuterated compounds, in which one or more hydrogen atoms are replaced by its stable, non-radioactive isotope deuterium (B1214612) (D), are invaluable in chemical research. clearsynth.com This isotopic substitution, while seemingly minor, provides a powerful probe for understanding molecular behavior without significantly altering the chemical properties of the molecule. clearsynth.com
The strategic applications of deuterium labeling are widespread:
Elucidating Reaction Mechanisms: By selectively placing deuterium atoms in a molecule, chemists can track the movement and transformation of specific atoms throughout a chemical reaction. clearsynth.comthalesnano.com This helps in understanding reaction pathways and kinetics. thalesnano.comsymeres.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are essential in NMR spectroscopy to avoid signal interference from the solvent's protons, thereby enhancing the clarity and sensitivity of the spectrum for the compound being analyzed. tengerchemical.com Deuterium-labeled compounds are also used as internal standards for accurately measuring the chemical shifts of other compounds.
Mass Spectrometry (MS): Deuterium-labeled compounds serve as excellent internal standards in mass spectrometry, improving the accuracy and reliability of quantitative measurements. thalesnano.com
Metabolic and Pharmacokinetic Studies: In drug discovery and development, deuterium labeling is used to study the metabolic fate of drug candidates. clearsynth.com It allows researchers to trace how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com The replacement of hydrogen with deuterium can sometimes alter metabolic pathways, potentially leading to improved pharmacokinetic properties. symeres.com
Historical Development of Trimethylsulfoxonium (B8643921) Reagents and Deuterium Labeling in Academia
The study of trimethylsulfoxonium salts dates back to the mid-20th century. A key early synthesis involved the reaction of dimethyl sulfoxide (B87167) with methyl iodide. Specifically, the preparation of trimethylsulfoxonium iodide was achieved by heating dimethyl sulfoxide with methyl iodide for several days, a foundational discovery that paved the way for exploring the reactivity of these salts. The non-deuterated compound, Trimethylsulfoxonium iodide, is prepared by the alkylation of dimethyl sulfoxide with iodomethane. wikipedia.org
The development of deuterium labeling techniques has occurred in parallel, driven by the need for more sophisticated analytical methods. Early experiments demonstrated that deuterium could be incorporated into organic molecules, for instance, by exchange reactions in the presence of deuterium oxide (D₂O). acs.org Over time, methods have become more refined, including the use of deuterated reagents, metal-catalyzed hydrogen-deuterium exchange, and photochemical methods. rsc.orgrsc.org The synthesis of Trimethylsulfoxonium-d9 Iodide itself represents a convergence of these two historical streams. It can be prepared by repeatedly recrystallizing Trimethylsulfoxonium iodide from D₂O in the presence of a base like potassium carbonate to achieve a high degree of deuteration. thieme-connect.com This specific reagent provides a source for introducing trideuteromethyl (–CD₃) groups into molecules, an important modification in modern medicinal chemistry. thieme-connect.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃D₉IOS | pharmaffiliates.com |
| Molecular Weight | 229.13 g/mol | pharmaffiliates.comlgcstandards.com |
| Appearance | White Solid | pharmaffiliates.com |
| CAS Number | 23726-00-3 | pharmaffiliates.comlgcstandards.comchemsrc.com |
| Synonyms | Tri(methyl-d3)-sulfoxonium Iodide, Tris(trideuteriomethyl)sulfoxonium iodide | pharmaffiliates.com |
Table 2: Comparison of Deuterated vs. Non-Deuterated Trimethylsulfoxonium Iodide
| Property | This compound | Trimethylsulfoxonium Iodide |
| Molecular Formula | C₃D₉IOS | [(CH₃)₃SO]⁺I⁻ |
| Molecular Weight | 229.13 g/mol pharmaffiliates.comlgcstandards.com | 220.07 g/mol wikipedia.org |
| CAS Number | 23726-00-3 pharmaffiliates.com | 1774-47-6 wikipedia.org |
| Primary Use | Source of deuterated methyl groups, NMR internal standard thieme-connect.com | Source of methyl groups, precursor to sulfur ylides multichemexports.comwikipedia.org |
Table 3: Key Research Applications of Deuterated Reagents
| Application Area | Description | Reference(s) |
| Mechanistic Studies | Tracing atomic pathways in reactions to understand mechanisms and kinetics. | clearsynth.comthalesnano.com |
| Analytical Standards | Used as internal standards in NMR and Mass Spectrometry for improved accuracy. | thalesnano.com |
| Drug Metabolism & Pharmacokinetics (DMPK) | Investigating the absorption, distribution, metabolism, and excretion (ADME) of drugs. | clearsynth.comsymeres.com |
| Protein Structure Determination | Used as a contrast agent in NMR to help visualize the 3D structure of proteins. | clearsynth.com |
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKQGGAXWRFOE-KYRNGWDOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](=O)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Trimethylsulfoxonium D9 Iodide
Conventional Synthetic Routes for Deuterated Sulfoxonium Salts
The traditional preparation of deuterated sulfoxonium salts like Trimethylsulfoxonium-d9 Iodide generally follows two main pathways: the use of already deuterated starting materials or the post-synthetic incorporation of deuterium (B1214612) through isotopic exchange.
Direct Deuteration Approaches utilizing Perdeuterated Precursors
One of the most direct, albeit often costly, methods for synthesizing deuterated compounds involves the use of perdeuterated starting materials. In the context of this compound, this would typically involve the reaction of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) with a deuterated methylating agent, such as deuterated methyl iodide (CD3I). The reaction mirrors the classic synthesis of the non-deuterated analogue, where the sulfur atom of the sulfoxide acts as a nucleophile, attacking the electrophilic methyl group of the methyl iodide.
While effective in theory, this approach's practicality is often limited by the commercial availability and high cost of perdeuterated precursors like CD3I. thieme-connect.com Some strategies have been developed that use DMSO-d6 as both the deuterium source and a solvent, but these can require harsh conditions such as high temperatures. thieme-connect.de
Isotopic Exchange Protocols for Deuterium Incorporation
A more common and cost-effective conventional method relies on hydrogen-deuterium (H/D) exchange on a pre-synthesized, non-deuterated sulfoxonium salt. nih.govd-nb.info This process is typically accomplished in two main steps:
Synthesis of Trimethylsulfoxonium (B8643921) Iodide: The non-deuterated precursor, Trimethylsulfoxonium Iodide, is first synthesized. The most established method for this is the reaction between dimethyl sulfoxide (DMSO) and methyl iodide (MeI). mdpi.comguidechem.com This S_N2 reaction involves the nucleophilic attack of the sulfur atom in DMSO on the methyl group of methyl iodide, yielding the sulfoxonium salt as a crystalline solid. mdpi.com The reaction can be carried out by heating the reactants, sometimes in a pressure vessel, for extended periods. guidechem.com
Deuterium Exchange: The resulting Trimethylsulfoxonium Iodide is then subjected to an isotopic exchange protocol. This is achieved by dissolving or recrystallizing the salt in an excess of deuterium oxide (D2O), which serves as an inexpensive and readily available deuterium source. thieme-connect.comnih.gov The acidic protons on the methyl groups of the sulfoxonium salt can exchange with the deuterium atoms from the D2O. This exchange is often facilitated by a catalytic amount of a base, such as sodium deuteroxide (NaOD) or potassium carbonate (K2CO3), which helps to deprotonate the methyl groups, accelerating the exchange rate. thieme-connect.comgoogle.com The process can be repeated to achieve higher levels of deuterium incorporation. thieme-connect.com
Advanced Synthetic Techniques for Enhanced Deuteration Efficiency
Recent research has focused on developing more sustainable and efficient methods for the synthesis of deuterated compounds, including this compound. These techniques aim to reduce solvent use, improve reaction times, and increase yields.
Mechanochemical Synthesis of this compound
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool for green synthesis. thieme-connect.com A novel mechanochemical method has been developed for the trideuteromethylation of various substrates using this compound (also referred to as TDMSOI in some literature). researchgate.netthieme-connect.com While this application uses the deuterated salt as a reagent, the principles of mechanochemistry are highlighted as advantageous for synthesis, offering benefits such as solvent-free conditions and high reaction speeds. thieme-connect.com This approach avoids bulk solvents, relying on grinding or milling to bring reactants into close contact and provide the energy needed for the reaction to proceed. thieme-connect.com
Solvent-Free Preparative Methodologies
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce hazardous waste and environmental impact. researchgate.netthieme-connect.com The preparation of this compound can be integrated into a larger, one-pot, solvent-free process for deuterating other molecules. thieme-connect.comresearchgate.net After preparing the deuterated salt via an optimized isotopic exchange, it can be used directly in subsequent solvent-free mechanochemical reactions. thieme-connect.com This methodology is noted for being scalable, cost-effective, and eco-friendly, avoiding the use of hazardous reagents and large volumes of organic solvents. researchgate.net
Optimization of Reaction Conditions for Isotopic Purity and Yield
The key variables in the H/D exchange are temperature, reaction time, and the presence of a catalyst. Studies have shown that simply recrystallizing Trimethylsulfoxonium Iodide in D2O is a viable method for deuteration. However, the efficiency is significantly improved by the addition of a catalytic amount of potassium carbonate (K2CO3) and by carefully controlling the temperature and duration of the reaction. thieme-connect.comresearchgate.net
An optimized protocol involves recrystallizing the non-deuterated salt with a large excess of D2O in the presence of catalytic K2CO3 at 70°C for 8 hours. thieme-connect.comresearchgate.net This specific set of conditions was found to produce pure this compound with a high yield of 80%. researchgate.net
Below is a data table summarizing the findings from optimization experiments for the deuteration of Trimethylsulfoxonium Iodide via isotopic exchange. thieme-connect.comresearchgate.net
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | None | 70 | 4 | - | Initial deuteration attempt via recrystallization. |
| 2 | K2CO3 (catalytic) | Room Temp | 12 | - | Catalyst introduced at ambient temperature. |
| 3 | K2CO3 (catalytic) | 50 | 8 | - | Increased temperature to improve exchange rate. |
| 4 | K2CO3 (catalytic) | 70 | 4 | - | Further increase in temperature. |
| 5 | K2CO3 (catalytic) | 80 | 8 | - | Higher temperature did not significantly improve yield over optimized condition. |
| 6 | K2CO3 (catalytic) | 70 | 8 | 80 | Optimized condition for deuteration yielding pure product. researchgate.net |
Mechanistic Investigations of Reactions Involving Trimethylsulfoxonium D9 Iodide
Elucidation of Deuterated Sulfoxonium Ylide Formation and Reactivity
The formation of a sulfoxonium ylide is a key step in many synthetic reactions. The deuterated analog, generated from trimethylsulfoxonium-d9 iodide, offers unique insights into this process.
Pathways for Generation of Dimethyloxosulfonium Methylide-d9
Dimethyloxosulfonium methylide-d9 is the reactive intermediate generated from this compound. theclinivex.com The most common method for its in-situ generation involves the deprotonation of the trimethylsulfoxonium-d9 cation using a strong base. organic-chemistry.org
The reaction is typically carried out by treating this compound with a base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgnsf.govnii.ac.jp The base abstracts a deuterium (B1214612) atom from one of the methyl groups, leading to the formation of the ylide.
The choice of base and solvent can be crucial for the efficiency of the reaction. For instance, the combination of trimethylsulfoxonium (B8643921) iodide and KOt-Bu in DMSO has been found to be effective for the synthesis of sulfoxonium ylides from amides. nsf.gov
Spectroscopic and Computational Probing of Intermediates
Spectroscopic techniques and computational studies are invaluable for characterizing the transient intermediates formed during reactions of sulfoxonium ylides.
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for observing deuterated species. For example, in a reaction involving the treatment of a nitrone with deuterated dimethylsulfoxonium methylide, ¹H NMR analysis confirmed the incorporation of a deuterated methylene (B1212753) group into the product, providing direct evidence for the reaction pathway. nii.ac.jp Similarly, ¹⁹F NMR has been used to observe separate signals for products containing hydrogen versus deuterium, allowing for the determination of product deuterium isotope effects. nih.gov
Computational Studies: Computational chemistry provides a theoretical framework to understand the energetics and geometries of reaction intermediates and transition states. rsc.orgunibo.it Density functional theory (DFT) calculations, for example, can be used to model reaction pathways and predict the kinetic favorability of different mechanistic steps. scispace.com These computational approaches complement experimental data, offering a more complete picture of the reaction mechanism. The synergy between experimental and computational methods is a driving force for advancing the understanding of sulfoxonium ylide chemistry. rsc.org
Kinetic and Mechanistic Isotope Effect Studies
The replacement of hydrogen with deuterium in a molecule leads to a change in mass, which can affect the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.org
Application of Deuterium Kinetic Isotope Effects (KIEs) in Reaction Mechanism Determination
The deuterium KIE is the ratio of the rate constant of a reaction with a hydrogen-containing reactant to the rate constant of the same reaction with a deuterium-containing reactant (kH/kD). wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org
In studies of reactions involving sulfoxonium ylides, the KIE can help determine whether a C-H (or C-D) bond cleavage is part of the rate-limiting step. For instance, an intermolecular competition reaction between a non-deuterated and a deuterated reactant can reveal the KIE. semanticscholar.org A significant KIE value (typically >1) suggests that the C-H/C-D bond is being broken in the rate-determining step. For example, a KIE of 1.62 was observed in an iridium(I)-catalyzed Si-H bond insertion, indicating that the Si-H bond insertion is likely the rate-determining step. nih.gov
Deuterium Labeling for Tracing Atom Movement in Transformations
Deuterium labeling is an effective method for tracing the path of atoms throughout a chemical reaction. By introducing a deuterated reagent like this compound, chemists can follow the deuterated fragments in the products and intermediates.
This technique has been employed to understand various transformations:
In the reaction of α,β-unsaturated nitrones with dimethylsulfoxonium methylide, labeling studies confirmed that a deuterated methylene group was incorporated at a specific position in the product, supporting a proposed reaction pathway involving a 1,3-addition followed by rearrangement. nii.ac.jp
Deuterium labeling experiments have been used to investigate the mechanism of rhodium-catalyzed annulation reactions, providing insights into C-H activation and functionalization steps. mdpi.comfrontiersin.org
In a study on the synthesis of o-carboranes, the use of a deuterated substrate and analysis of the product by ¹H NMR helped to rule out certain mechanistic possibilities regarding the transfer of deuterium atoms. rsc.org
Analysis of Decomposition Pathways and Stability in Diverse Reaction Media
The stability of trimethylsulfoxonium iodide and its corresponding ylide is a critical factor in their synthetic utility. Understanding their decomposition pathways in various solvents is essential for optimizing reaction conditions.
The trimethylsulfoxonium cation itself is a stable entity. wikipedia.org However, the reactive ylide, dimethyloxosulfonium methylide, can be less stable, particularly at elevated temperatures. One potential decomposition pathway for the ylide is the generation of a reactive carbene, which can lead to undesired side reactions. nii.ac.jp
The stability and reactivity of sulfoxonium ylides can be influenced by the solvent. For example, the use of deuterated chloroform (B151607) as a solvent has been shown to be effective in certain aminocatalytic reactions involving sulfoxonium ylides. acs.orgunibo.it In some cases, the choice of solvent can even influence the reaction outcome. Studies in deuterated protic versus aprotic solvents have shown that the proton (or deuteron) source for a reaction can be the solvent itself. rsc.org
The stability of sulfoxonium salts can also be affected by the counterion. While the iodide salt is common, other salts, such as the hexafluorophosphate, can be prepared and may exhibit different solubility and stability characteristics. rsc.org
Applications of Trimethylsulfoxonium D9 Iodide in Advanced Organic Synthesis Research
Deuterated Methylene (B1212753) Transfer Reactions for Complex Molecule Construction
Trimethylsulfoxonium-d9 iodide serves as a precursor to deuterated dimethyloxosulfonium methylide ([(CD₃)₂(S=O)CD₂]⁻), a key reagent in deuterated versions of the Johnson-Corey-Chaykovsky reaction. wikipedia.orgmdpi.com This reaction is a cornerstone of organic synthesis for the formation of three-membered rings. wikipedia.org The process involves the in-situ generation of the sulfur ylide by deprotonating this compound with a strong base. organic-chemistry.org This deuterated ylide then acts as a nucleophile, transferring a dideuterated methylene group (-CD₂-) to various electrophiles.
The reaction of sulfur ylides with aldehydes and ketones is a widely used method for synthesizing epoxides. wikipedia.orgorganic-chemistry.org When this compound is used, the resulting deuterated ylide reacts with carbonyl compounds to produce deuterated epoxides. The reaction mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, followed by an intramolecular nucleophilic substitution that displaces dimethyl sulfoxide (B87167) (DMSO) to form the epoxide ring. wikipedia.org
Research has demonstrated the viability of this transformation. In a study to gain mechanistic insight, a deuterated dimethylsulfoxonium methylide was generated from this compound and sodium hydride. Its reaction with an α,β-unsaturated nitrone confirmed the incorporation of a dideuterated methylene group, proceeding through a 1,3-addition mechanism. nii.ac.jp The Johnson-Corey-Chaykovsky reaction is known to be diastereoselective, typically favoring the formation of trans epoxides, a selectivity that is expected to be maintained in its deuterated variant. wikipedia.org This method provides a crucial alternative to the epoxidation of deuterated olefins for accessing these valuable labeled building blocks.
When the deuterated ylide generated from this compound reacts with α,β-unsaturated carbonyl compounds, such as enones, it preferentially undergoes a 1,4-conjugate addition. mdpi.comorganic-chemistry.org This is in contrast to less stabilized sulfonium (B1226848) ylides which favor 1,2-addition to the carbonyl group. mdpi.com The resulting enolate intermediate then cyclizes to form a cyclopropane (B1198618) ring with a dideuterated methylene group, displacing DMSO. nrochemistry.com
This methodology has been applied to the synthesis of donor-acceptor cyclopropanes. For instance, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones with trimethylsulfoxonium (B8643921) iodide yields functionalized cyclopropanes. researchgate.net Applying the deuterated reagent provides a direct route to cyclopropanes tagged with deuterium (B1214612), which are valuable probes in mechanistic studies and as building blocks for more complex deuterated molecules. Beyond cyclopropanation, sulfur ylides can participate in ring-expansion reactions with existing epoxides and aziridines to form oxetanes and azetidines, respectively, opening avenues for synthesizing larger deuterated heterocyclic systems. wikipedia.org
Stereo- and Regioselective Deuterated Epoxide Synthesis
Selective Trideuteromethylation Methodologies
One of the most significant applications of this compound is as a source for the trideuteromethyl (-CD₃) group. The introduction of -CD₃ groups in place of -CH₃ groups is a key strategy in drug development to enhance metabolic stability, a concept sometimes referred to as the "magic methyl effect" in its deuterated version. nih.gov this compound has been established as a cost-effective and safer alternative to traditionally used, often carcinogenic, reagents like trideuteromethyl iodide (CD₃I). nih.govthieme-connect.comresearchgate.net
Researchers have developed novel, one-pot, solvent-free mechanochemical methods for the N- and O-trideuteromethylation of various drugs and chemical intermediates using this compound. thieme-connect.comresearchgate.netresearchgate.net This approach involves the simple trituration of the substrate (such as phenols, carboxylic acids, or amines) with this compound and a base like potassium carbonate. researchgate.net The mechanical force is hypothesized to generate trideuteromethyl iodide in situ, which then alkylates the substrate. researchgate.net This method has proven effective for a broad range of substrates, achieving high levels of deuterium incorporation.
Another powerful strategy involves a sulfoxonium metathesis reaction. By simply heating a mixture of the readily available non-deuterated trimethylsulfoxonium iodide (TMSOI) with dimethyl sulfoxide-d6 (DMSO-d6), an efficient exchange occurs to produce this compound in situ. nih.govorganic-chemistry.org This mixture can then be used directly in a one-pot protocol to trideuteromethylate a wide array of functional groups, including phenols, thiophenols, anilines, and active methylene compounds, with high yields and deuterium incorporation levels often exceeding 87%. nih.gov
| Substrate Type | Functional Group | Base | Deuterium Incorporation (%) | Reference |
| Phenols | -OH | K₂CO₃ | >90% | nih.govthieme-connect.comresearchgate.net |
| Carboxylic Acids | -COOH | K₂CO₃ | ~93% | researchgate.net |
| Anilines/Indoles | -NH | K₂CO₃ | High | nih.gov |
| Thiophenols | -SH | K₂CO₃ | High | nih.gov |
| Active Methylene | -CH₂- | K₂CO₃ | High | nih.gov |
The development of this compound itself represents a significant advancement in reagents for -CD₃ introduction. nih.gov Its synthesis can be achieved through two primary routes. The first involves the direct synthesis of TMSOI from DMSO and methyl iodide, followed by recrystallization from deuterium oxide (D₂O) in the presence of a catalytic amount of base to facilitate H/D exchange. thieme-connect.comresearchgate.net
The second, more recent method is the sulfoxonium metathesis between TMSOI and the less toxic, readily accessible DMSO-d6. nih.govorganic-chemistry.org This process allows for the efficient generation of the deuterated reagent, which can be used without isolation in a one-pot procedure. This protocol is highly versatile and has been successfully used to install O-CD₃, S-CD₃, N-CD₃, and C-CD₃ bonds, demonstrating its broad applicability and power in modern medicinal chemistry and drug discovery. nih.gov The adaptability and effectiveness of this reagent are expected to facilitate the practical production of highly valued molecules incorporating the trideuteromethyl group. researchgate.net
N-Trideuteromethylation and O-Trideuteromethylation Strategies
Research on this compound as a Deuterated Phase Transfer Catalyst
Phase transfer catalysis (PTC) is an important methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. guidechem.comptfarm.pl Quaternary ammonium (B1175870) salts and related onium salts, including trimethylsulfoxonium iodide, are known to function as phase transfer catalysts. guidechem.comcymitquimica.com
Recent research has explored the concept of "catalyst deuteration" as a strategy to enhance the stability and performance of organocatalysts. kyoto-u.ac.jpexlibrisgroup.comresearchgate.net Studies on other chiral phase-transfer catalysts have shown that site-specific deuteration can lead to improved reactivity and stability, particularly under basic conditions. kyoto-u.ac.jpexlibrisgroup.comresearchgate.net This improvement is attributed to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and thus less susceptible to cleavage than a corresponding carbon-hydrogen (C-H) bond. kyoto-u.ac.jp This enhanced stability can prevent catalyst degradation pathways, such as the Stevens rearrangement observed in some ammonium-based catalysts under basic conditions. kyoto-u.ac.jp
Given that the non-deuterated trimethylsulfoxonium iodide can act as a phase transfer catalyst, its deuterated analogue, this compound, is a promising candidate for investigation as a more robust deuterated phase transfer catalyst. The nine C-D bonds in this compound could impart significantly greater stability in harsh, basic reaction environments. This line of inquiry suggests that catalyst deuteration is a promising strategy for enhancing the performance of organocatalytic reactions, and this compound represents a potential tool within this area of research. kyoto-u.ac.jpexlibrisgroup.com
Role in the Synthesis of Deuterated Polymeric Materials
This compound, a deuterated organosulfur compound, plays a crucial role as a precursor in the synthesis of specialized deuterated polymers. Its primary application in this field is to generate deuterated dimethylsulfoxonium methylide ((CD₃)₂SO), a key monomer for a controlled polymerization technique known as polyhomologation. nih.gov This method allows for the precise construction of polymer chains one carbon at a time, offering exceptional control over the final material's structure and properties. acs.org
The synthesis of the deuterated monomer begins with the straightforward preparation of this compound itself. The non-deuterated salt, trimethylsulfoxonium iodide, undergoes a simple and efficient hydrogen-deuterium (H/D) exchange process. This is typically achieved by dissolving the salt in heavy water (D₂O). nih.govgoogle.com The protons on the methyl groups of the sulfoxonium salt are acidic enough to be replaced by deuterium atoms from the surrounding D₂O, yielding the fully deuterated this compound. This deuterated salt is then converted into the reactive monomer, deuterated dimethylsulfoxonium methylide, which is subsequently used in polymerization. nih.gov
The use of this deuterated monomer in polyhomologation leads to the formation of deuterated polyethylene (B3416737) (PE-d₄), a polymer where the hydrogen atoms on the polyethylene backbone are replaced with deuterium. acs.org The living nature of polyhomologation is particularly significant, as it enables the synthesis of well-defined polymers with narrow molecular weight distributions and complex architectures, such as block copolymers. nih.govacs.org Researchers can sequentially add deuterated and non-deuterated (protiated) monomers to the reaction. This affords precise control over the placement of deuterated segments within the polymer chain. nih.govacs.org
This ability to create selectively deuterated polymers is of great value in materials science research. nih.gov Deuterated polymers are essential tools for various analytical techniques, most notably small-angle neutron scattering (SANS). acs.org The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast variation," a technique that makes specific parts of a polymer chain or a polymer blend "visible" to neutrons. This provides detailed insights into polymer morphology, conformation, and dynamics.
Detailed Research Findings
Recent research has leveraged this compound to synthesize precisely structured deuterated polyethylenes to study fundamental polymer properties. By employing polyhomologation, scientists have successfully produced linear polyethylene with high and tunable deuterium content. acs.org These materials exhibit narrow dispersity, a key indicator of a well-controlled polymerization. acs.org
A significant area of investigation involves the synthesis of block copolymers containing both deuterated and protiated segments. nih.gov For instance, researchers have created triblock copolymers where the ends of the polymer chains are selectively deuterated. acs.org This allows for the specific investigation of chain-end behavior. Studies using these materials have employed vibrational spectroscopy to analyze the crystallization and melting of different segments of the polyethylene chain. nih.govnist.govfigshare.com The findings reveal that structural features, such as chain-end functionality and mid-chain defects, have a strong influence on the crystallinity of the adjacent deuterated segments. nih.govfigshare.com This level of detailed analysis is only possible through the precise isotopic labeling afforded by the use of this compound as the monomer precursor.
The data below summarizes typical outcomes from research utilizing this compound for the synthesis of deuterated polyethylene.
Table 1: Synthesis of Deuterated Polyethylene via Polyhomologation
| Polymer Type | Monomer Precursor | Polymerization Method | Key Feature | Analytical Confirmation |
|---|---|---|---|---|
| Fully Deuterated Polyethylene | This compound | Polyhomologation | High deuterium content, narrow dispersity | Vibrational Spectroscopy, ²H NMR |
| Statistical Copolymers | This compound & Trimethylsulfoxonium iodide | Co-polyhomologation | Uniform and tunable deuterium content | SEC with IR detection, ²H NMR |
Table 2: Research Findings on Crystallinity of Selectively Deuterated Polyethylene
| Polymer Architecture | Segment Studied | Observation | Research Focus |
|---|---|---|---|
| Deuterated Chain Ends | End segments vs. Mid-chain | Chain-end crystallinity shows different molar mass dependence than the middle of the chain. nih.govfigshare.com | Influence of chain ends on polymer crystallization. |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis
NMR spectroscopy stands as a cornerstone technique for the analysis of Trimethylsulfoxonium-d9 Iodide, providing critical insights into its isotopic enrichment and structural features.
Quantitative Deuterium (B1214612) (2H) NMR for Isotopic Enrichment Assessment
Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the level of deuterium incorporation in this compound. wikipedia.org Unlike proton (¹H) NMR, which would show the absence of signals in a fully deuterated compound, ²H NMR provides a spectrum with peaks corresponding to the deuterium nuclei. wikipedia.orgresearchgate.net The chemical shift range in ²H NMR is similar to that of ¹H NMR, though the resolution is typically lower. wikipedia.orgmagritek.com
The quantitative nature of ²H NMR allows for the precise assessment of isotopic enrichment. By integrating the signals in the ²H NMR spectrum, researchers can determine the percentage of deuterium at specific sites within the molecule. For instance, a high degree of deuteration, often around 90% or higher, is desirable for many applications and can be confirmed through this method. thieme-connect.com The natural abundance of ²H is very low (0.016%), so samples must be isotopically enriched to obtain a usable signal. wikipedia.org
Table 1: Representative ²H NMR Data for Deuterated Solvents
| Deuterated Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone-d6 | 2.05 | Quintet |
| Acetonitrile-d3 | 1.94 | Quintet |
| Benzene-d6 | 7.16 | Singlet |
| Chloroform-d | 7.26 | Singlet |
| Deuterium Oxide (D₂O) | 4.8 | Singlet |
| Dimethyl Sulfoxide-d6 | 2.50 | Quintet |
| Methanol-d4 | 3.31, 4.87 | Quintet, Singlet |
| Methylene (B1212753) Chloride-d2 | 5.32 | Triplet |
This table presents typical chemical shifts for common deuterated solvents and is for illustrative purposes. The multiplicity of the residual proton signal in ¹H NMR is often a quintet due to coupling with two deuterium atoms (spin I=1). magritek.com
Multi-Nuclear NMR for Structural Elucidation of Deuterated Adducts
Beyond deuterium NMR, multi-nuclear NMR techniques, including ¹H, ¹³C, and other nuclei, are instrumental in characterizing the adducts formed from reactions involving this compound. While a fully deuterated starting material will show no signal in ¹H NMR, the products of its reaction with non-deuterated substrates will exhibit informative ¹H and ¹³C NMR spectra. researchgate.net
For example, when this compound is used as a trideuteromethylating agent, the resulting products can be analyzed by ¹H NMR to confirm the introduction of the -CD₃ group by observing the disappearance of the corresponding proton signal and by ¹³C NMR to observe the characteristic signal of the deuterated carbon. thieme-connect.com Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can further elucidate the connectivity within these newly formed molecules. The analysis of reaction mixtures over time by NMR can also reveal the formation of intermediates and byproducts. researchgate.net
Vibrational Spectroscopy for Confirmation of Deuterium Incorporation
Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information to NMR by probing the vibrational modes of the molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies, serving as a clear indicator of successful deuteration.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
In FT-IR spectroscopy, the absorption of infrared radiation by a molecule corresponds to its vibrational transitions. The C-H stretching vibrations typically appear in the range of 2800-3000 cm⁻¹. Upon deuteration, these are replaced by C-D stretching vibrations, which occur at a lower frequency, generally in the 2000-2300 cm⁻¹ region, due to the increased mass of deuterium. This significant and predictable shift provides strong evidence of deuterium incorporation. researchgate.net For this compound, the absence of strong C-H stretching bands and the appearance of prominent C-D stretching bands would be a key diagnostic feature in its FT-IR spectrum. researchgate.netthieme-connect.com
Table 2: Illustrative FT-IR Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for -CH₃ | Expected Wavenumber (cm⁻¹) for -CD₃ |
| Symmetric Stretch | ~2872 | ~2050-2150 |
| Asymmetric Stretch | ~2962 | ~2200-2260 |
| Symmetric Bend | ~1375 | ~1030-1060 |
| Asymmetric Bend | ~1460 | ~1030-1085 |
This table provides approximate frequency ranges and the expected shifts upon deuteration are based on the mass difference between hydrogen and deuterium.
Raman Spectroscopy for Vibrational Signature Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers another avenue for observing the vibrational signatures of deuteration. Similar to FT-IR, the C-D stretching and bending vibrations will appear at lower frequencies compared to their C-H counterparts. Raman spectroscopy can be particularly useful for analyzing solid samples and can provide information about the symmetry of the molecule. google.com The vibrational spectra of both the -h9 and -d9 isotopologues of trimethylsulfoxonium (B8643921) salts have been studied to understand their molecular structure and bonding. researchgate.net
Mass Spectrometry-Based Techniques for Isotopic Purity and Distribution
Mass spectrometry is an indispensable tool for determining the molecular weight and isotopic distribution of this compound. This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of isotopic purity.
The monoisotopic mass of the non-deuterated trimethylsulfoxonium cation, [(CH₃)₃SO]⁺, is different from its deuterated counterpart, [(CD₃)₃SO]⁺. High-resolution mass spectrometry can easily distinguish between these and also identify partially deuterated species. This allows for a quantitative assessment of the isotopic distribution in a sample, providing a detailed picture of its isotopic purity. veeprho.comlgcstandards.com For this compound, the expected molecular weight is approximately 229.13 g/mol , which is significantly higher than the 220.07 g/mol of the non-deuterated form. wikipedia.orglgcstandards.com This mass shift is a definitive confirmation of the extensive deuteration of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Isotope Abundance
High-Resolution Mass Spectrometry is an indispensable tool for determining the isotopic purity of deuterated compounds like this compound. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the differentiation between isotopologues—molecules that differ only in their isotopic composition. orgchemboulder.com The determination of isotopic purity is crucial as it verifies the extent of deuterium incorporation in the reagent, which is critical for quantitative studies. researchgate.net
The analysis by HRMS, often using electrospray ionization (ESI), can rapidly and sensitively measure the relative abundance of the deuterated ion and its corresponding non-deuterated (d0) and partially deuterated counterparts. nih.govresearchgate.net For this compound, the instrument would be set to detect the trimethylsulfoxonium cation, [C₃H₉SO]⁺, and its various deuterated forms. The high resolving power of the spectrometer allows it to distinguish the minute mass differences between a proton (¹H) and a deuteron (B1233211) (²H or D). orgchemboulder.com
The isotopic distribution can be calculated based on the relative intensities of the ion peaks corresponding to each isotopologue (d0 through d9). sisweb.com This provides a quantitative measure of the isotopic enrichment of the sample. The theoretical masses of the unlabeled and fully deuterated trimethylsulfoxonium cation highlight the precision required for this analysis.
Table 1: HRMS Data for Trimethylsulfoxonium Cation Isotopologues
| Isotopologue | Molecular Formula of Cation | Theoretical Exact Mass (m/z) |
| Unlabeled (d0) | [C₃H₉SO]⁺ | 93.0420 |
| Fully Labeled (d9) | [C₃D₉SO]⁺ | 102.0984 |
| d1 | [C₃H₈DSO]⁺ | 94.0483 |
| d2 | [C₃H₇D₂SO]⁺ | 95.0546 |
| d3 | [C₃H₆D₃SO]⁺ | 96.0609 |
| d4 | [C₃H₅D₄SO]⁺ | 97.0672 |
| d5 | [C₃H₄D₅SO]⁺ | 98.0735 |
| d6 | [C₃H₃D₆SO]⁺ | 99.0798 |
| d7 | [C₃H₂D₇SO]⁺ | 100.0861 |
| d8 | [C₃HD₈SO]⁺ | 101.0923 |
Note: The table presents theoretical monoisotopic masses for the cation part of the molecule. The relative abundance of each isotopologue in a given sample would be determined from the HRMS spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Product Analysis
Gas Chromatography-Mass Spectrometry is a robust technique used to analyze the products of chemical reactions where this compound serves as a labeling agent, for instance, in the methylation of substrates like phenols, thiols, or other nucleophiles. The GC component separates the various compounds in a reaction mixture based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and detects the resulting fragments based on their mass-to-charge ratio.
When this compound is used to introduce a trideuteriomethyl (-CD₃) group onto a molecule, the resulting product will have a distinct mass increase compared to its unlabeled counterpart. researchgate.net GC-MS analysis allows for the clear identification of these labeled products. The retention time from the GC helps to identify the compound, while the mass spectrum confirms its identity and the successful incorporation of the deuterium label. nih.gov
For example, in a reaction methylating a generic substrate (Sub-H), the product would be Sub-CD₃. In the mass spectrum, the molecular ion of the labeled product will be 3 atomic mass units (amu) higher than the corresponding unlabeled product (Sub-CH₃). Furthermore, any fragment ions containing the methyl group will also show this characteristic +3 amu mass shift. This allows for unambiguous confirmation of the labeling reaction and can be used to quantify the yield and specificity of the labeling process. researchgate.netnih.gov
Table 2: Hypothetical GC-MS Analysis of a Labeled Methylation Product
| Compound Analyte | Expected Retention Time (min) | Key Fragment Ion (Unlabeled, m/z) | Key Fragment Ion (Labeled, m/z) | Mass Shift (amu) |
| Methylated Substrate | 12.5 | [M-CH₃]⁺ | [M-CD₃]⁺ | 0 |
| Methylated Substrate | 12.5 | [M]⁺ | [M]⁺ | +3 |
| Aromatic Fragment | 12.5 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | 0 |
| Methyl Fragment | 12.5 | [CH₃]⁺ | [CD₃]⁺ | +3 |
Note: This table illustrates a hypothetical analysis of a methylated product. Retention time is constant for both labeled and unlabeled versions under the same GC conditions. The mass shift is observed in the molecular ion and in fragments containing the transferred methyl group.
Theoretical and Computational Chemistry Investigations of Trimethylsulfoxonium D9 Systems
Quantum Chemical Studies on Reaction Mechanisms and Energetics
Quantum chemical methods are instrumental in elucidating reaction mechanisms at a molecular level. rsc.org While the chemistry of sulfoxonium ylides, derived from the non-deuterated Trimethylsulfoxonium (B8643921) Iodide, has been a subject of interest for decades, dedicated quantum chemical studies on the d9-isotopologue are not available. mdpi.com
Electronic Structure Calculations of Deuterated Sulfoxonium Species
No specific studies detailing the electronic structure calculations for Trimethylsulfoxonium-d9 Iodide were found. Such calculations would typically involve determining the molecular orbital energies, electron density distribution, and electrostatic potential to understand how deuteration impacts the electronic properties compared to the standard compound.
Computational Modeling of Transition States and Reaction Pathways
There is a lack of published research on the computational modeling of transition states and reaction pathways involving this compound. This type of analysis is crucial for understanding the kinetic isotope effect of deuterium (B1214612), which can influence reaction rates and selectivity. For the non-deuterated species, mechanistic pathways, often involving zwitterionic intermediates, have been described for reactions like cyclopropanation and epoxidation. mdpi.com However, specific computational models for the deuterated analogue are absent.
Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity
Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure and properties of molecules. While it has been applied to a vast range of chemical systems, its specific application to this compound is not reported in the literature.
Development and Validation of DFT Functionals for Deuterated Systems
There are no known studies focused on the development or validation of specific DFT functionals tailored for analyzing deuterated sulfoxonium systems like this compound. Research in this area would be highly specialized, aiming to improve the accuracy of calculations for systems where the mass difference of isotopes is a key factor.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational prediction of spectroscopic parameters (such as NMR and IR spectra) and conformational preferences for this compound has not been the subject of published research. While experimental data may exist, theoretical predictions via DFT would provide valuable insights into its three-dimensional structure and dynamic behavior.
Molecular Dynamics Simulations for Solvent Effects and Reaction Environments
No literature could be found on the use of molecular dynamics (MD) simulations to study this compound. MD simulations would be useful for understanding the behavior of the ion pair in various solvents, modeling its solvation shell, and investigating how the reaction environment influences the pathways of reactions it may participate in. For instance, some reactions involving related sulfoxonium ylides have been studied in deuterated chloroform (B151607), but this pertains to the solvent choice for experimental monitoring rather than a computational simulation of solvent effects. mdpi.com
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
Theoretical and computational chemistry serve as powerful tools for elucidating the complex reaction mechanisms involving this compound and its derived ylides. By modeling systems at the atomic level, these methods provide detailed insights into transition states, reaction intermediates, and potential energy surfaces that are often difficult to capture through experimental means alone. The two primary classes of methods employed for these investigations are ab initio and semi-empirical calculations, each offering a different balance of computational cost and accuracy.
Ab initio methods are foundational to computational chemistry, deriving their results from first principles of quantum mechanics without reliance on empirical parameters. wikipedia.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and energetics of molecular systems. DFT, in particular, has become a prevalent tool for studying the mechanisms of reactions involving sulfoxonium ylides due to its favorable balance of accuracy and computational efficiency.
Similarly, DFT has been used to compare the reactivity of sulfoxonium ylides with phosphonium (B103445) ylides in ruthenium-catalyzed reactions. nih.gov These studies demonstrated that while the phosphonium ylide is more reactive in the initial C-H activation step, the sulfoxonium ylide is a more favorable precursor for the subsequent carbene insertion step. mdpi.comnih.gov This computational insight successfully explained the experimentally observed product selectivity. nih.gov The rate-limiting step was identified as C-H activation, with a calculated free energy barrier of 31.7 kcal/mol. mdpi.comnih.gov
The data below, derived from DFT studies, highlights the calculated energy barriers for key mechanistic steps in reactions involving sulfoxonium ylides.
| Reaction / Process | Method | Species | Calculated Free Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Rh(III)-Catalyzed C-H Activation | DFT (M06) | Transition State (TS6) for Concerted SN2 Displacement | 37.9 (Energy Barrier) | nih.gov |
| Ru(II)-Catalyzed Dehydrogenative Annulation | DFT | Transition State for C-H Activation (Rate-Limiting Step) | 31.7 (Free Energy Barrier) | mdpi.comnih.gov |
| Reaction of Dimethylsulfoxonium Methylide with Chalcone | DFT | Hydrogen Bond Complex (COM1) | 8.1 | unibo.it |
| Transition State (TS1) for Cyclopropanation | 17.5 (Energy Barrier) | unibo.it | ||
| Intermediate (IN1) | -2.8 | unibo.it |
Semi-empirical methods offer a computationally less expensive alternative to ab initio calculations. wikipedia.orguni-muenchen.de These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are also based on the Hartree-Fock formalism but incorporate a range of approximations, such as the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.de To compensate for these approximations, the methods are parameterized to reproduce experimental data (like heats of formation) or high-level ab initio results. wikipedia.org While faster, their accuracy can be variable if the molecule under investigation differs significantly from the compounds used in the parameterization dataset. wikipedia.org Due to their speed, semi-empirical methods are particularly useful for screening reaction pathways in large molecular systems or for molecular dynamics simulations where a vast number of calculations are required, providing initial mechanistic hypotheses that can then be refined by more accurate ab initio techniques.
Future Directions and Emerging Research Trajectories
Innovations in Deuterated Methylation and Methylene (B1212753) Transfer Reagents
The introduction of deuterium (B1214612) into molecules, particularly the trideuteromethyl (-CD3) group, is a key strategy for improving the pharmacokinetic properties of drug candidates. acs.org Traditionally, this has been achieved using reagents like deuterated methyl iodide (CD3I), which is known for its toxicity. acs.org A significant innovation lies in the development of safer and more efficient deuterating agents.
Trimethylsulfoxonium-d9 Iodide has emerged as a promising alternative. researchgate.netnih.gov Its synthesis has been optimized through methods like recrystallization with heavy water (D2O) in the presence of a base, yielding a high degree of deuteration. researchgate.netthieme-connect.com Researchers have also developed a "one-pot" synthesis of deuterated trimethylsulfoxonium (B8643921) iodide (TDMSOI) through a sulfoxonium metathesis reaction between trimethylsulfoxonium iodide (TMSOI) and the cost-effective and less toxic dimethyl sulfoxide-d6 (DMSO-d6). nih.govorganic-chemistry.org This method allows for the subsequent trideuteromethylation of a wide range of functional groups, including phenols, thiophenols, and amines, in high yields. nih.govorganic-chemistry.org
Furthermore, bio-inspired design has led to the creation of robust d3-methylating agents. For instance, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT), an analog of S-adenosylmethionine (SAM), has been developed for the selective d3-methylation of complex molecules with excellent functional group compatibility. nih.gov
Recent advancements also include the development of various deuterated alkyl sulfonium (B1226848) salts, which serve as electrophilic reagents to introduce not only -CD3 but also other deuterated alkyl groups like CH3CD2 and ArCH2CD2. d-nb.info These reagents are synthesized via H/D exchange reactions using D2O, offering a cost-effective route to a wider range of deuterated compounds. d-nb.info
Expanded Substrate Scope and Enhanced Selectivity in Synthetic Applications
A major thrust in the field is to broaden the range of molecules that can be efficiently deuterated and to control the precise location of deuterium incorporation (regioselectivity).
Recent studies have demonstrated the successful deuteration of a wide array of substrates using innovative methods. For example, a ruthenium-catalyzed C-H methylation and d3-methylation of arenes has been developed, tolerating a variety of electron-donating and electron-withdrawing groups on the aromatic ring. acs.orgnih.gov This method has also been applied to the late-stage functionalization of pharmaceuticals like diazepam. nih.gov
The utility of this compound has been showcased in the N- and O-trideuteromethylation of various drugs and their intermediates, particularly those containing phenol, acid, and amine functional groups, with a high degree of deuteration. thieme-connect.com The substrate scope for d3-methylation using the DMTT reagent is also extensive, including molecules with tertiary alcohol and amino groups, with excellent selectivity for esterification. nih.gov
Electrochemical methods are also expanding the substrate scope for deuteration. This approach has been successfully used for the reductive deuteration of halides, alkenes, alkynes, and unsaturated carboxylic acids, as well as the deuterated methylation of nitroarenes. oaepublish.com The selectivity of these reactions can be controlled by adjusting the applied voltage. oaepublish.com
| Reagent/Method | Substrate Scope | Key Advantages |
| This compound | Phenols, thiophenols, amines, enolizable methylene units. nih.govorganic-chemistry.org | Safer alternative to CD3I, accessible via "one-pot" synthesis. researchgate.netnih.govorganic-chemistry.org |
| DMTT | Complex molecules with various nucleophilic sites, including tertiary alcohols and indoles. nih.govnih.gov | High selectivity, bio-inspired design. nih.gov |
| Ru-catalyzed C-H methylation | Arenes with diverse electronic properties, pharmaceuticals. acs.orgnih.gov | High monoselectivity, applicable to late-stage functionalization. acs.org |
| Electrochemical Deuteration | Halides, alkenes, alkynes, unsaturated carboxylic acids, nitroarenes. oaepublish.com | Green reductant source, tunable selectivity via voltage control. oaepublish.com |
Integration with Flow Chemistry and Automated Synthesis for Deuterated Compounds
To meet the increasing demand for deuterated compounds, particularly in the pharmaceutical and materials science industries, researchers are turning to flow chemistry and automated synthesis platforms. nih.govresearchgate.net These technologies offer significant advantages over traditional batch processes, including enhanced safety, precise control over reaction parameters, and improved scalability. x-chemrx.comtn-sanso.co.jp
Flow chemistry has been shown to increase efficiency and production capacity while reducing decomposition in the synthesis of deuterated molecules. ansto.gov.au The precise control of temperature and reaction time in flow reactors can lead to improved selectivity and minimize the formation of byproducts. ansto.gov.au For instance, a flow synthesis method for deuterated aromatic compounds using microwave heating has been developed, significantly reducing process time compared to conventional batch methods. tn-sanso.co.jp This approach allows for the entire process, from raw material preparation to purification, to be carried out in a single, continuous step. tn-sanso.co.jp
Automated synthesis platforms are also being developed to accelerate the discovery and production of deuterated compounds. researchgate.net These systems can integrate reagent delivery, reaction execution, and in-line analysis, enabling high-throughput screening of reaction conditions and the autonomous synthesis of target molecules. researchgate.netucla.edu An automated synthesis of [18F]fluoro-[dideutero]methyl tosylate has been established on a commercial synthesis module, demonstrating the potential for routine production of deuterated imaging probes. uni-mainz.de
Development of In Situ Spectroscopic Probes for Real-Time Mechanistic Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing existing deuteration methods and designing new, more efficient ones. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining these mechanistic insights. mdpi.comyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for monitoring deuteration reactions. ed.govacs.org Deuterium NMR (²H NMR) is highly selective for deuterium-containing species, making it possible to track the incorporation of deuterium into specific molecules within a complex reaction mixture. numberanalytics.com The development of flow NMR systems, such as Bruker's InsightMR, enables the online, real-time monitoring of chemical reactions under actual process conditions, providing valuable data on reaction kinetics and mechanisms. bruker.com
In situ Raman spectroscopy is another powerful tool for real-time reaction monitoring. mt.comanton-paar.com It provides information about the vibrational modes of molecules, allowing for the identification of reactants, intermediates, and products throughout a reaction. rsc.org The integration of Raman spectrometers with microwave reactors allows for the simultaneous heating and analysis of a reaction, providing a comprehensive picture of the reaction progress. anton-paar.com Furthermore, probe electrospray ionization mass spectrometry (PESI-MS) has been used for the real-time monitoring of hydrogen/deuterium exchange (HDX) reactions, providing direct and detailed information on each chemical species involved. conicet.gov.arnih.gov
| Spectroscopic Technique | Information Provided | Applications in Deuteration |
| Deuterium NMR (²H NMR) | Selective detection of deuterium-containing species, reaction kinetics. ed.govnumberanalytics.com | Monitoring the extent and regioselectivity of deuteration. ed.govcdnsciencepub.com |
| In Situ Raman Spectroscopy | Real-time identification of reactants, intermediates, and products. mt.comrsc.org | Elucidating reaction mechanisms and optimizing reaction conditions. anton-paar.com |
| In Situ Infrared (IR) Spectroscopy | Detection of functional groups and reaction intermediates. mdpi.com | Proving the existence of specific intermediates in a reaction pathway. mdpi.com |
| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Real-time monitoring of all chemical species in a reaction. conicet.gov.ar | Studying the kinetics of fast hydrogen/deuterium exchange reactions. conicet.gov.ar |
Computational Design and Rational Engineering of Novel Deuterated Reagents
Computational chemistry is playing an increasingly important role in the development of new deuterated reagents and catalysts. By using computational models, researchers can predict the properties and reactivity of molecules, guiding the design of new reagents with enhanced performance.
For example, computational studies can be used to understand the mechanism of deuteration reactions, such as the role of the base and solvent in the deuteration of N-heteroarenes. d-nb.info This knowledge can then be used to rationally design more effective reaction conditions.
Quantum chemistry calculations are being used to predict the quantum efficiencies of deuterated molecules for applications in OLEDs. oled-info.com This computational screening can accelerate the discovery of new and improved materials. In one instance, a combination of classical and quantum computing was used to design a highly efficient deuterated OLED emitter. oled-info.com
Furthermore, computational methods are being employed to guide the rational design of catalysts for hydrogen isotope exchange (HIE) reactions. acs.org By screening potential ligands in silico, researchers can identify catalyst systems with improved activity and selectivity for the deuteration of challenging substrates. acs.org This approach has been successfully used to develop an iridium(I) catalyst for the directed HIE of sulfones. acs.org
Q & A
Q. What are the established synthetic routes for Trimethylsulfoxonium-d9 Iodide, and how can isotopic purity be verified?
this compound is synthesized via quaternization of deuterated dimethyl sulfoxide (DMSO-d6) with methyl iodide-d2. The reaction requires anhydrous conditions to avoid hydrolysis and is typically conducted in a polar aprotic solvent under nitrogen . Isotopic purity (≥99 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, the absence of residual proton signals in the deuterated methyl groups (δ ~3.0 ppm for H) and characteristic splitting patterns in H-NMR validate isotopic enrichment .
Q. How is Trimethylsulfoxonium iodide characterized structurally, and what analytical techniques are critical for quality control?
X-ray crystallography and Fourier-transform infrared spectroscopy (FTIR) are primary methods for structural confirmation. Crystallography resolves the sulfoxonium cation’s trigonal pyramidal geometry and iodide counterion arrangement . FTIR identifies key vibrations: S=O (~1050 cm) and C-S (~700 cm). Purity is assessed via elemental analysis (C, H, S, I) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. What are the primary research applications of this compound in mechanistic studies?
The compound is used as a methyl-d3 group donor in isotopic labeling for reaction mechanism elucidation. For example, in SN2 reactions, deuterium labeling helps track methyl transfer kinetics via kinetic isotope effect (KIE) analysis. NMR or MS monitors deuterium incorporation into products, distinguishing between concerted and stepwise mechanisms .
Advanced Research Questions
Q. How do isotopic effects (d9 vs. non-deuterated) influence reaction kinetics or thermodynamics in organocatalytic systems?
Deuteration alters vibrational frequencies, affecting activation energy () and KIE. In methyl-transfer reactions, ratios >1 indicate slower kinetics for deuterated species due to higher bond strength (C-D vs. C-H). Computational studies (DFT) paired with experimental Arrhenius plots quantify these effects. Contradictions may arise if solvent interactions or steric effects overshadow isotopic contributions, requiring multivariate analysis .
Q. What experimental design considerations are critical when using this compound in air-sensitive reactions?
Air- and moisture-sensitive protocols demand strict inert conditions (glovebox, Schlenk lines). Pre-dried solvents (e.g., DMF, acetonitrile) and molecular sieves prevent hydrolysis. Reaction progress is monitored via in-situ techniques like Raman spectroscopy or gas chromatography (GC) with mass-selective detection to avoid exposure . Contamination risks (e.g., proton exchange in protic solvents) necessitate controls using deuterium-depleted solvents.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of sulfoxonium salts in cross-coupling reactions?
Discrepancies often stem from ligand-metal coordination or solvent polarity effects. Systematic studies should vary:
- Ligand structure : Bulky ligands may hinder iodide dissociation, reducing catalytic turnover.
- Solvent dielectric constant : Higher polarity stabilizes ionic intermediates, accelerating rates.
- Counterion effects : Compare iodide vs. other anions (e.g., BF) to isolate ion-pairing contributions. Kinetic profiling (e.g., Eyring plots) and X-ray absorption spectroscopy (XAS) clarify active species .
Q. What advanced degradation pathways involve Trimethylsulfoxonium iodide in environmental chemistry studies?
Under UV/VUV irradiation, the iodide ion (I) participates in advanced reduction processes (ARPs) to degrade perfluoroalkyl substances (PFAS). Sulfite (SO) enhances I’s reductive capacity by generating hydrated electrons (). Mechanisms are validated using radical scavengers (e.g., nitrobenzene for ) and LC-MS/MS to detect intermediates like CF-COOH .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and waste disposal of this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use in fume hoods to prevent inhalation.
- Waste management : Collect in halogenated waste containers. Neutralize residual iodide with NaHSO before disposal.
- Spill response : Absorb with vermiculite, treat with 10% NaHCO, and dispose as hazardous waste .
Q. How should researchers address discrepancies in NMR data for deuterated sulfoxonium salts?
Signal splitting in H-NMR may indicate incomplete deuteration or H/D exchange. Solutions include:
- Drying : Use activated 3Å molecular sieves to remove trace water.
- Low-temperature NMR : Acquire spectra at −40°C to slow exchange kinetics.
- Supplementary techniques : F-NMR or HSQC (heteronuclear single quantum coherence) for unambiguous assignment .
Data Presentation and Reproducibility
Q. What statistical methods are recommended for reporting uncertainties in isotopic labeling efficiency?
Use propagation of error calculations for MS-based isotopic abundance. For example, if MS reports 99 ± 0.5 atom% D, combine with synthesis yield (e.g., 85 ± 5%) to compute total uncertainty. Report confidence intervals (95% CI) and validate via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
